Dimethyl 4-Aminoheptanedioate Hydrochloride
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Overview
Description
Dimethyl 4-Aminoheptanedioate Hydrochloride is a chemical compound with the molecular formula C9H18ClNO4. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically found as a white to yellow solid and is known for its stability under standard storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-Aminoheptanedioate Hydrochloride involves the esterification of 4-aminoheptanedioic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The resulting dimethyl ester is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-Aminoheptanedioate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding alcohols.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Dimethyl 4-Aminoheptanedioate Hydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Dimethyl 4-Aminoheptanedioate Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. These intermediates can then participate in metabolic pathways, exerting their effects through modulation of enzyme activity and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 4-Aminobutanedioate Hydrochloride
- Dimethyl 4-Aminopentanedioate Hydrochloride
- Dimethyl 4-Aminohexanedioate Hydrochloride
Uniqueness
Dimethyl 4-Aminoheptanedioate Hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where precise molecular interactions are required .
Properties
IUPAC Name |
dimethyl 4-aminoheptanedioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-13-8(11)5-3-7(10)4-6-9(12)14-2;/h7H,3-6,10H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REEDMBILVFTASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(CCC(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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